

(rel)-Oxaliplatin vs. Cisplatin in Resistant Ovarian Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to platinum-based chemotherapeutics, particularly cisplatin, remains a significant hurdle in the treatment of ovarian cancer. This guide provides an objective comparison of **(rel)-Oxaliplatin** and cisplatin in the context of cisplatin-resistant ovarian cancer cells, supported by experimental data. We delve into their differential efficacy, mechanisms of action, and the underlying cellular pathways influencing resistance.

Comparative Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for cisplatin and oxaliplatin in various cisplatin-resistant ovarian cancer cell lines, demonstrating the retained or enhanced activity of oxaliplatin in these settings.

Table 1: IC50 Values (µM) of Cisplatin and Oxaliplatin in A2780-derived Resistant Cell Lines

Cell Line	Cisplatin (µM)	Oxaliplatin (μM)	Resistance Factor (RF) for Cisplatin	Reference
A2780	1.40 ± 0.11	Not Reported	-	_
A2780cisR	7.39 ± 1.27	Not Reported	5.3	
A2780ZD0473R	5.44 ± 0.82	Not Reported	3.9	
A2780	Not Reported	0.16 - 2.62	-	
A2780cisR	1.66 - 26.52	0.59 - 9.41	Not Reported	_
A2780ZD0473R	0.57 - 9.11	0.42 - 6.75	Not Reported	-

Table 2: IC50 Values (μM) of Cisplatin in Parental and Resistant OV-90 and SKOV-3 Cell Lines (at 72h)

Cell Line	Cisplatin (μM)	Resistance Factor (RF)	Reference
OV-90/parental	16.75 ± 0.83	-	_
OV-90/CisR1	59.08 ± 2.89	3.53	
OV-90/CisR2	70.14 ± 5.99	4.19	-
SKOV-3/parental	19.18 ± 0.91	-	-
SKOV-3/CisR1	91.59 ± 8.47	4.77	-
SKOV-3/CisR2	109.6 ± 4.47	5.71	-

Table 3: IC50 Values (μM) of Cisplatin and Oxaliplatin in PEO-derived Cell Lines

Cell Line	Cisplatin (µM)	Oxaliplatin (μΜ)	Notes	Reference
PEA1	30.2 ± 9.7	Not Reported	Initial cell line from patient	
PEA2	124.1 ± 12.9	Not Reported	Cell line after cisplatin chemotherapy	_
PEO1/4/6	Not Reported	Cross-resistant	Demonstrated cross-resistance to oxaliplatin	
PEO14/23	Not Reported	Cross-resistant	Demonstrated cross-resistance to oxaliplatin	

Mechanisms of Action and Resistance

Cisplatin and oxaliplatin are both platinum-based drugs that exert their cytotoxic effects primarily by forming adducts with DNA, which obstructs DNA replication and transcription, ultimately leading to apoptosis. However, the nature of these adducts and the cellular responses they trigger differ, which is key to understanding oxaliplatin's activity in cisplatin-resistant cells.

Cisplatin:

- Mechanism of Action: Forms intrastrand and interstrand DNA crosslinks, primarily at the N7 position of guanine and adenine.
- Mechanisms of Resistance:
 - Reduced Intracellular Accumulation: Decreased expression or function of copper transporter 1 (CTR1), a key cisplatin influx transporter.
 - Increased Drug Efflux: Overexpression of efflux pumps like ATP7A and ATP7B.
 - Intracellular Inactivation: Detoxification by glutathione (GSH) and metallothioneins.

 Enhanced DNA Repair: Increased efficacy of nucleotide excision repair (NER) and mismatch repair (MMR) pathways to remove cisplatin-DNA adducts.

Oxaliplatin:

- **Mechanism of Action
- To cite this document: BenchChem. [(rel)-Oxaliplatin vs. Cisplatin in Resistant Ovarian Cancer Cells: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199290#rel-oxaliplatin-vs-cisplatin-in-resistant-ovarian-cancer-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com